molecular formula C16H19N3O5S B15045323 2-(Ethylsulfanyl)ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Ethylsulfanyl)ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15045323
M. Wt: 365.4 g/mol
InChI Key: HJLNZUCMDYEXBK-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl and ethylsulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and ethylsulfanyl sites.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylsulfanyl)ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both the ethylsulfanyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

2-ethylsulfanylethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O5S/c1-3-25-8-7-24-15(20)13-10(2)17-16(21)18-14(13)11-5-4-6-12(9-11)19(22)23/h4-6,9,14H,3,7-8H2,1-2H3,(H2,17,18,21)

InChI Key

HJLNZUCMDYEXBK-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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